molecular formula C9H14 B14401983 (6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene CAS No. 87116-59-4

(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene

Cat. No.: B14401983
CAS No.: 87116-59-4
M. Wt: 122.21 g/mol
InChI Key: PEVJKSXXDGFJKM-BQBZGAKWSA-N
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Description

(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene: is a bicyclic compound characterized by its unique structure, which includes two fused rings and two methyl groups positioned at the 6th and 7th carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene typically involves the use of specific starting materials and reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a precursor ketone using L-Selectride, followed by acetylation and enzymatic resolution using lipases from microorganisms such as Pseudomonas fluorescens . The reaction conditions include maintaining a pH of 7.0 and using phosphate buffer, with continuous stirring and pH adjustment using sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemoenzymatic processes, which ensure high enantiomeric excess and yield. The use of lipases for enzymatic resolution is a preferred method due to its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: (6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene involves its interaction with specific enzymes and molecular targets. For example, during enzymatic resolution, lipases selectively hydrolyze one enantiomer over the other, leading to high enantiomeric excess . The compound’s unique structure allows it to participate in various stereoselective reactions, making it valuable in the synthesis of chiral molecules.

Comparison with Similar Compounds

Uniqueness: (6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene is unique due to its specific stereochemistry and the presence of two methyl groups at the 6th and 7th positions. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound in stereoselective synthesis and chiral resolution processes.

Properties

CAS No.

87116-59-4

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

(6S,7S)-6,7-dimethylbicyclo[3.2.0]hept-1(5)-ene

InChI

InChI=1S/C9H14/c1-6-7(2)9-5-3-4-8(6)9/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

PEVJKSXXDGFJKM-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1[C@@H](C2=C1CCC2)C

Canonical SMILES

CC1C(C2=C1CCC2)C

Origin of Product

United States

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